REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][C:12]=1[CH3:18])([O-])=O.CO.[H][H]>[Pt].ClCCl>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][C:12]=1[CH3:18]
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Name
|
|
Quantity
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5.34 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(C=CC=C1)NC1=C(C=C(C=C1)Br)C
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Name
|
|
Quantity
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1.7 g
|
Type
|
catalyst
|
Smiles
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[Pt]
|
Name
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|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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ClCCl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
Then the catalyst is filtered off
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Type
|
CUSTOM
|
Details
|
the filtrate is evaporated down
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=CC=C1)NC1=C(C=C(C=C1)Br)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |